molecular formula C9H13N3O2 B8716417 Ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate

Ethyl 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No. B8716417
M. Wt: 195.22 g/mol
InChI Key: FGYVIYFDSYLMGY-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

Cyclopropylacetylene (15 g, 0.116 mol), ethyl azidoacetate (11.5 g, 0.174 mol), triethylamine (0.32 mL, 2.33 mmol) and copper iodide (442 mg, 2.33 mmol) in acetonitrile (100 mL) were stirred at 25° C. for 18 hours. The mixture was evaporated in vacuo and the residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The organic phase was dried over sodium sulfate, evaporated in vacuo and purified by silica gel column chromatography eluting with EtOAc: Hexane 40: 60 to afford the title compound as a colorless liquid (95%, 21.6 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
442 mg
Type
catalyst
Reaction Step One
Quantity
0.32 mL
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[CH:5])[CH2:3][CH2:2]1.[N:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N+:7]=[N-:8]>C(#N)C.[Cu](I)I.C(N(CC)CC)C>[CH:1]1([C:4]2[N:8]=[N:7][N:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(CC1)C#C
Name
Quantity
11.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
442 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
0.32 mL
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (100 mL) and ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc: Hexane 40: 60

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=NN(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.